

# Febrile Neutropenia Incidence in Clinical Trials of Tosedostat

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tosedostat

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The table below summarizes the occurrence of febrile neutropenia and other hematological toxicities across key clinical studies. The incidence appears to be closely linked to the patient population and the combination of drugs used.

Study Description	Patient Population	Reported Incidence of Febrile Neutropenia	Other Common Hematological Toxicities
Phase II (OPAL Study) [1]	Elderly patients with relapsed or refractory Acute Myeloid Leukemia (AML)	One of the most common adverse events	Thrombocytopenia, pneumonia
Phase II Combination Therapy [2]	Newly diagnosed older patients with AML or high-risk MDS (on Cytarabine or Decitabine)	10 hospitalizations out of 34 patients	Not specified (Study focused on efficacy)
Phase Ib Combination Therapy [1] [3]	Patients with advanced solid tumours (with Paclitaxel)	Not a prominently reported adverse event	Paclitaxel hypersensitivity, alopecia, fatigue, peripheral sensory neuropathy

## Key Context for Researchers

Interpreting the data above requires an understanding of the clinical context:

- **Disease Background:** Febrile neutropenia is a common and life-threatening complication of intensive chemotherapy, particularly in patients with hematological malignancies like AML [4]. Its occurrence in trials for AML patients is therefore an expected risk of the underlying condition and intensive treatment, not necessarily a unique effect of **tosedostat**.
- **Mechanism of Action:** **Tosedostat** is an oral aminopeptidase inhibitor. Its active metabolite, CHR-79888, exerts its effects by inducing an amino acid deprivation response and inhibiting protein synthesis within cells [1] [3]. This mechanism is distinct from traditional chemotherapies that directly target DNA or cell division.
- **Combination Therapies:** In many studies, **tosedostat** was administered in combination with other cytotoxic drugs known to cause myelosuppression (e.g., cytarabine, decitabine) [2]. This makes it difficult to attribute febrile neutropenia solely to **tosedostat**.

## Frequently Asked Questions (FAQs) for Researchers

**Is febrile neutropenia a dose-limiting toxicity for tosedostat?** Based on available phase I studies, the dose-limiting toxicities (DLTs) identified were **thrombocytopenia, dizziness, and visual abnormalities** at the 320 mg dose in solid tumors, and **reversible thrombocytopenia** and elevated liver enzymes in AML studies [1]. Febrile neutropenia was a notable adverse event but was not defined as a DLT in the reported trials.

**Does tosedostat have synergistic effects with other drugs?** Yes, preclinical data suggests significant potential, particularly in combination with azanucleosides (e.g., decitabine) and cytarabine [1]. This synergy was the rationale for several clinical trials in AML and high-risk MDS [2].

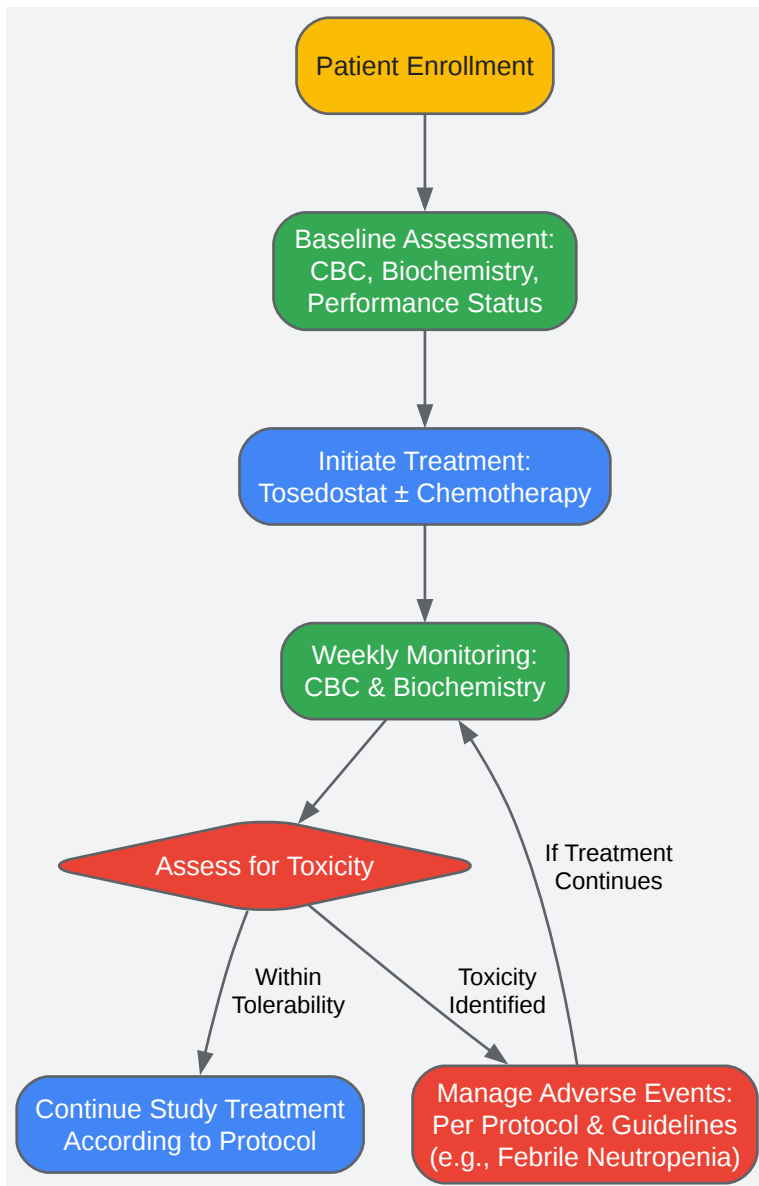
## Experimental & Clinical Monitoring Guidelines

For researchers designing preclinical or clinical studies with **tosedostat**, rigorous monitoring for hematological toxicity is essential.

- **Clinical Trial Monitoring:** In the cited studies, safety was evaluated according to Common Terminology Criteria for Adverse Events (CTCAE). Patients had regular blood draws for **complete blood counts (CBC), haematology, and clinical biochemistry** performed at baseline and weekly during the study [1] [3].

- **Preclinical Considerations:** While direct protocols for monitoring neutropenia in animal models are not provided in the search results, general principles for evaluating myelosuppression should be applied, including serial CBC analysis.

The following diagram illustrates the established clinical workflow for patient monitoring and management in these trials, based on the study protocols.



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## Summary for Research and Development

The clinical data indicates that **febrile neutropenia is a notable and expected adverse event in studies of tosedostat, particularly when used in combination with other myelosuppressive agents for the treatment of Acute Myeloid Leukemia (AML)**. Researchers should incorporate robust hematological monitoring into their study designs.

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## References

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**Address:** Ontario, CA 91761, United States

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